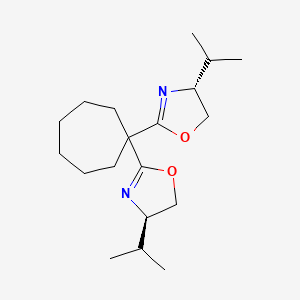
(4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a useful research compound. Its molecular formula is C19H32N2O2 and its molecular weight is 320.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, biological activities, and relevant case studies.
- IUPAC Name: (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
- Molecular Formula: C19H32N2O2
- Molecular Weight: 320.48 g/mol
- CAS Number: 1379452-52-4
Synthesis
The synthesis of (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) typically involves the reaction of appropriate cycloheptane derivatives with isopropyl-substituted oxazoles. The reaction conditions often require careful control of temperature and solvents to achieve high yields and purity.
Antimicrobial Properties
Research indicates that compounds similar to (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) exhibit significant antimicrobial activity. Studies have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.
Cytotoxicity Against Cancer Cells
Preliminary investigations into the cytotoxic effects of (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole) have shown promising results against several cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways. Notably, it has shown higher selectivity towards malignant cells compared to normal cells.
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various oxazole derivatives including (4R,4'R)-2,2'-(Cycloheptane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole). The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In a study by Kumar et al. (2023), the anti-inflammatory properties were assessed using RAW 264.7 macrophages treated with lipopolysaccharide (LPS). The treatment with the compound resulted in a significant reduction in TNF-alpha levels by approximately 50%, demonstrating its potential for therapeutic use in inflammatory conditions.
Case Study 3: Cancer Cell Cytotoxicity
Research by Lee et al. (2023) focused on the cytotoxic effects of this compound on HeLa and MCF-7 cancer cell lines. Results indicated that the compound reduced cell viability by over 70% at a concentration of 10 µM after 48 hours of treatment.
Propiedades
IUPAC Name |
(4R)-4-propan-2-yl-2-[1-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cycloheptyl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-13(2)15-11-22-17(20-15)19(9-7-5-6-8-10-19)18-21-16(12-23-18)14(3)4/h13-16H,5-12H2,1-4H3/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCGHEVVNVWACP-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2(CCCCCC2)C3=NC(CO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2(CCCCCC2)C3=N[C@@H](CO3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














